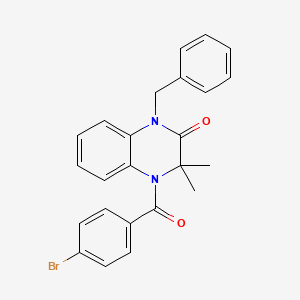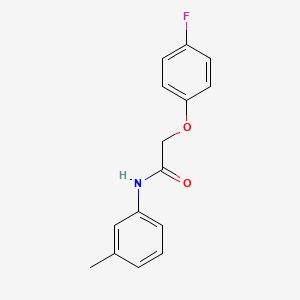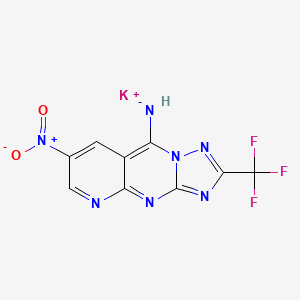![molecular formula C21H14ClN5O B6050084 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050084.png)
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazolopyridotriazines and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis in cancer cells. In addition, the compound has been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using the compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for the study of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One direction is to further investigate the mechanism of action of the compound, in order to better understand how it inhibits cancer cell proliferation and induces apoptosis. Another direction is to study the compound's potential applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, future studies could focus on developing more efficient synthesis methods for the compound, in order to increase its yield and make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves the reaction of 4-chlorobenzaldehyde, benzylamine, and 5-amino-1-phenylpyrazole in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of the product is typically around 50%.
Applications De Recherche Scientifique
7-benzyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
11-benzyl-5-(4-chlorophenyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-8-6-15(7-9-16)17-12-23-27-18-10-11-26(13-14-4-2-1-3-5-14)21(28)19(18)24-25-20(17)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLSITNTXAFSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-4-fluorobenzyl)-N-[2-(3-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6050005.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-thienyl)propanamide](/img/structure/B6050014.png)
![1-(4-{[(2-adamantylmethyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6050024.png)
![5-[(2-bromobenzoyl)amino]isophthalic acid](/img/structure/B6050043.png)
![(1S,9R)-11-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6050057.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(3-pyridinyloxy)propyl]-2-pyridinamine](/img/structure/B6050061.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-methoxypropanamide](/img/structure/B6050076.png)

![3-[(5-bromo-2-hydroxybenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6050080.png)
![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6050081.png)
![4-(4-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6050090.png)


![7-(2,3-dimethylcyclohexyl)-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6050105.png)